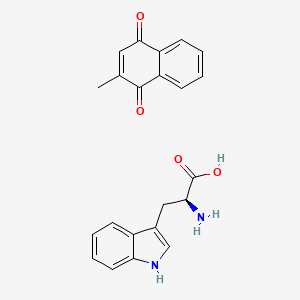
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is a complex organic compound that combines an amino acid derivative with a naphthoquinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the amino acid derivative, followed by the introduction of the naphthoquinone moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The amino acid part can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and naphthoquinone-based molecules. Examples are:
- (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
- 2-methylnaphthalene-1,4-dione
- Other indole-based amino acids
Uniqueness
What sets (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione apart is its combined structure, which offers unique reactivity and interaction profiles. This dual functionality allows for a broader range of applications and makes it a versatile compound in scientific research.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
651031-72-0 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12N2O2.C11H8O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h1-4,6,9,13H,5,12H2,(H,14,15);2-6H,1H3/t9-;/m0./s1 |
InChI Key |
QSTYXGRCVRMHQO-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


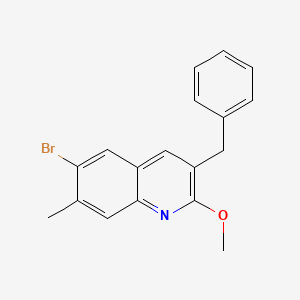
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)


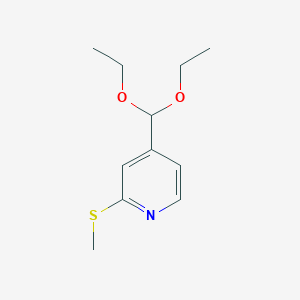
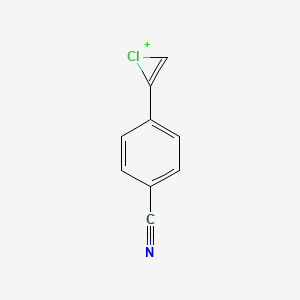
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

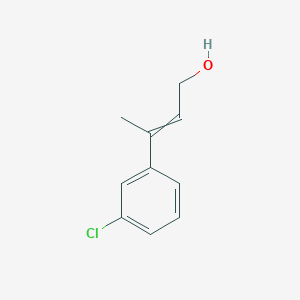
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
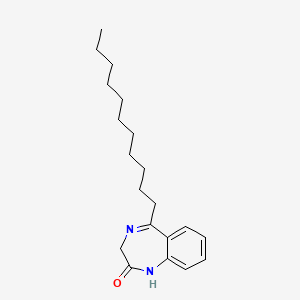
![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
